Previcur

Description

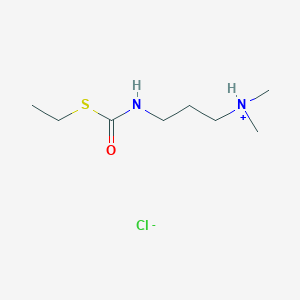

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H19ClN2OS |

|---|---|

Molecular Weight |

226.77 g/mol |

IUPAC Name |

3-(ethylsulfanylcarbonylamino)propyl-dimethylazanium;chloride |

InChI |

InChI=1S/C8H18N2OS.ClH/c1-4-12-8(11)9-6-5-7-10(2)3;/h4-7H2,1-3H3,(H,9,11);1H |

InChI Key |

NMFAMPYSJHIYMR-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)NCCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Mechanistic Principles of Propamocarb Action

Cellular and Molecular Targets of Propamocarb (B29037) in Oomycetes

The primary cellular and molecular targets of propamocarb in oomycetes involve the disruption of membrane integrity and the inhibition of key biosynthetic pathways.

Disruption of Fungal Cell Membrane Biosynthesis

Propamocarb is understood to interfere with the biosynthesis of oomycete cell membranes. apsnet.orgbayer.co.uk This interference leads to changes in membrane permeability, potentially causing leakage of cellular components. uklo.edu.mk While the exact mechanisms are still being investigated, this disruption is a key aspect of its fungicidal activity.

Inhibition of Mycelial Proliferation and Sporulation

A significant effect of propamocarb is the inhibition of mycelial growth and the suppression of sporulation in sensitive oomycetes. hb-p.comfrontiersin.orgnih.govbigpesticides.com This includes the inhibition of sporangia formation and the germination of spores, which are crucial stages in the disease cycle of these pathogens. hb-p.comapsnet.orgfrontiersin.orgnih.govbigpesticides.com By inhibiting these processes, propamocarb effectively limits the spread and development of the disease within the plant and in the surrounding environment. Research indicates that while propamocarb may show little to no inhibition of mycelial growth in some cases, it consistently suppresses other growth stages like sporangium production and zoospore motility and reduces zoospore infection. apsnet.org

Impairment of Lipid and Phosphoric Acid Synthesis Pathways

Propamocarb is known to inhibit the biosynthesis of phospholipids (B1166683) and fatty acids, which are essential components of cell membranes. chemicalwarehouse.comhb-p.combayer.co.ukfrontiersin.orgnih.govbigpesticides.com This interference with lipid synthesis contributes to the disruption of cell membrane integrity. uklo.edu.mkcropprotectionnetwork.orgscielo.org.mx Some studies also suggest that propamocarb inhibits the synthesis of phosphoric acid in the bacterial cell membrane components. bigpesticides.com The disruption of these synthesis pathways leads to the accumulation of unusual fatty acids and ultimately impairs the growth and proliferation of the pathogen. uklo.edu.mkfrontiersin.orgnih.govfrontiersin.org

Systemic Translocation and Distribution in Planta

Propamocarb is characterized as a systemic fungicide, meaning it is absorbed by the plant and transported within its tissues. nih.govchemicalwarehouse.comherts.ac.ukugandachemical.com This systemic nature allows it to provide protection to plant parts that may not have been directly covered by the initial application. chemicalwarehouse.comawiner.com

Root Absorption and Xylem-Mediated Transport

When applied to the soil, propamocarb can be quickly absorbed by the root system of crops. hb-p.comariashimi.irbigpesticides.com Following root uptake, it is primarily transported upward throughout the plant via the xylem. hb-p.comugandachemical.comlambrouagro.com.cyoregonstate.eduresearchgate.net The xylem is the plant's water-conducting tissue, facilitating the movement of water and dissolved minerals from the roots to the leaves and other aerial parts. bbc.co.uk This acropetal (upward) movement ensures that propamocarb reaches the stems and leaves, providing protection against foliar diseases and diseases affecting the upper parts of the plant. ugandachemical.comlambrouagro.com.cyoregonstate.edu The absorption of pesticides by roots can occur through various pathways, including the apoplastic and symplastic routes, and the Casparian strip in the endodermis influences movement into the vascular system. unl.edu

Foliar Uptake and Phloem/Xylem Redistribution

Propamocarb can also be absorbed by the leaves when applied as a foliar spray. hb-p.combigpesticides.com Once absorbed by the foliage, it can be quickly translocated within the plant. hb-p.combigpesticides.com While its primary movement is often described as acropetal via the xylem, some degree of redistribution through both the phloem and xylem can occur, although true systemic (ambimobile, moving both up and down) movement is less common for most fungicides compared to movement solely in the xylem. herts.ac.ukoregonstate.eduokstate.edufao.orgdpi.qld.gov.au The ability of a fungicide to redistribute after foliar uptake contributes to protecting new growth and areas not directly hit by the spray. oregonstate.edu

Propamocarb's Influence on Oomycete Pathogenesis

Propamocarb exerts its effects on Oomycete pathogens at various stages of their life cycle, demonstrating differential efficacy depending on the developmental stage. apsnet.orguklo.edu.mk

Suppression of Zoospore Motility and Germination

Research indicates that propamocarb is particularly effective at inhibiting zoospore motility and germination, critical steps in the infection process of many Oomycetes. apsnet.orguklo.edu.mkresearchgate.netscispace.com Studies on Phytophthora nicotianae have shown that zoospore germination is more sensitive to propamocarb than zoospore motility. apsnet.orgapsnet.org For instance, EC50 values for zoospore germination ranged from 1.9 to 184.6 µg/ml among tested isolates, while EC50 values for zoospore motility ranged from 88.1 to 249.8 µg/ml. apsnet.orgresearchgate.netapsnet.org At higher concentrations, such as 5,000 µg/ml or above, isolates of P. nicotianae completely lost their zoospore motility within 10 minutes. apsnet.org Less than 20% of zoospores germinated at a concentration of 500 µg/ml. apsnet.org

The following table summarizes the range of EC50 values for zoospore motility and germination observed in studies on Phytophthora nicotianae isolates:

| Oomycete Stage | EC50 Range (µg/ml) |

| Zoospore Motility | 88.1 - 249.8 |

| Zoospore Germination | 1.9 - 184.6 |

*Data derived from research on Phytophthora nicotianae isolates. apsnet.orgresearchgate.netapsnet.org

Reduction of Sporangium Production

Propamocarb has also been shown to reduce the production of sporangia, the structures that release zoospores. hb-p.comapsnet.orgresearchgate.net Studies have reported EC50 values for sporangium production in Phytophthora nicotianae isolates ranging from 133.8 to 481.3 µg/ml. apsnet.orgresearchgate.netapsnet.org The reduction in sporangium production is typically computed by comparing the average number of sporangia in treated samples to that in non-treated controls. apsnet.orgresearchgate.net

The following table presents the range of EC50 values for sporangium production in Phytophthora nicotianae:

| Oomycete Stage | EC50 Range (µg/ml) |

| Sporangium Production | 133.8 - 481.3 |

*Data derived from research on Phytophthora nicotianae isolates. apsnet.orgresearchgate.netapsnet.org

Differential Efficacy Against Infection Stages (e.g., Zoospore vs. Mycelial)

A key characteristic of propamocarb's activity is its differential efficacy against different Oomycete infection stages. apsnet.orguklo.edu.mk While it is highly effective against zoospores and their germination, its effect on mycelial growth can be less pronounced. apsnet.orguklo.edu.mkapsnet.org Studies have demonstrated that propamocarb provides good protection of plants against zoospore infections but shows limited efficacy against infections initiated by mycelial plugs. apsnet.orgresearchgate.netapsnet.org For instance, in experiments with Pelargonium × hortorum seedlings inoculated with Phytophthora nicotianae, propamocarb hydrochloride provided 60 to 100% protection against zoospore infections, depending on the isolate. apsnet.orgapsnet.org However, the majority of isolates infected and killed a high percentage of seedlings inoculated with mycelial plugs, even when pretreated with propamocarb. apsnet.org

This differential sensitivity highlights that propamocarb is primarily a protective fungicide, most effective when applied preventively to target the mobile and germinating zoospore stages before significant mycelial development occurs within the plant tissue. apsnet.orgapsnet.org EC50 values for mycelial growth of P. nicotianae have been reported to range from 2.2 to 90.1 mg/ml, significantly higher concentrations compared to those effective against zoospores and sporangia. apsnet.orgresearchgate.netapsnet.org This suggests that relying solely on in vitro assays measuring mycelial growth may not accurately reflect the field performance of propamocarb, which is more closely linked to its impact on the initial infection stages involving zoospores. apsnet.orgapsnet.org

The following table illustrates the contrasting sensitivity of different Phytophthora nicotianae growth stages to propamocarb:

| Oomycete Stage | EC50 Range (µg/ml) | Relative Sensitivity |

| Mycelial Growth | 2200 - 90100 | Lower |

| Sporangium Production | 133.8 - 481.3 | Higher |

| Zoospore Motility | 88.1 - 249.8 | Higher |

| Zoospore Germination | 1.9 - 184.6 | Highest |

*Note: Mycelial growth EC50 values were originally reported in mg/ml and converted to µg/ml for comparison. apsnet.orgresearchgate.netapsnet.org

Pathogen Host Range and Efficacy Studies of Propamocarb

Efficacy Against Major Oomycete Pathogens

Oomycetes, often referred to as "water molds," thrive in moist conditions and can cause severe damage to crops at various growth stages. rutgers.edu Propamocarb (B29037) is a key tool in managing diseases caused by several prominent genera within this group. seemnemaailm.comgoogle.comgoogle.comnexles.comnexles.combayer.co.ukplantgrowthhormones.com

Pythium Species: Investigating Control of Damping-Off and Root Rot Complexes

Pythium species are notorious for causing damping-off and root rot, particularly in seedlings and young plants. rutgers.edumdpi.comdut.ac.za Damping-off can manifest as pre-emergence seed decay or post-emergence seedling collapse. mdpi.comdut.ac.za Propamocarb is recognized as an effective fungicide against Pythium spp. nexles.combayer.co.ukrutgers.edumdpi.comarmuro.comresearchgate.net Studies have shown that Propamocarb can suppress Pythium root rot in various crops. apsnet.org For instance, in poinsettia cultivars, three applications of Propamocarb suppressed disease compared to untreated controls, although its efficacy was not always equal to that of other fungicides like mefenoxam or etridiazole. apsnet.org Propamocarb's mechanism of action, which involves disrupting fungal cell membrane formation and inhibiting mycelial growth and spore development, contributes to its effectiveness against Pythium. seemnemaailm.comgoogle.comgoogle.comnexles.com Formulations containing Propamocarb, such as Previcur Energy (Propamocarb + Fosetyl-Al), are recommended for controlling damping-off caused by Pythium in crops like chili and vegetables. seemnemaailm.comnexles.commdpi.com Research indicates that Propamocarb can significantly reduce the incidence of damping-off and root rot diseases in seedlings. plantgrowthhormones.com

Phytophthora Species: Research on Late Blight and Collar/Root Rot Management

Phytophthora species are responsible for devastating diseases like late blight and various collar and root rots. pnwhandbooks.orgresearchgate.netcropandweed.com Propamocarb has demonstrated efficacy against several Phytophthora species. seemnemaailm.comnexles.combayer.co.ukplantgrowthhormones.compnwhandbooks.orgarmuro.comresearchgate.netcropandweed.comresearchgate.netbayer.co.uk It is effective against Phytophthora infestans, the causal agent of late blight in tomato and potato. google.comcropandweed.combayer.co.uk Combinations of Propamocarb with other fungicides, such as fluopicolide (B166169) in Infinito, have shown excellent results in controlling late blight in tomatoes, leading to lower disease incidence and higher fruit yield compared to some other treatments. cropandweed.combayer.co.uk Propamocarb is also effective against Phytophthora species causing root and collar rot. seemnemaailm.comnexles.complantgrowthhormones.comresearchgate.netresearchgate.net In tomato seedlings, treatments with Propamocarb have resulted in significantly greater root matter compared to untreated plants infected with Phytophthora sp., indicating effective control of root rot. researchgate.netresearchgate.net Propamocarb's systemic movement within the plant, including uptake by roots, is crucial for managing root and collar rot diseases. google.complantgrowthhormones.compnwhandbooks.org

Peronosporaceae: Control of Downy Mildew Diseases

Downy mildews, caused by pathogens in the family Peronosporaceae, are significant foliar diseases affecting a wide range of crops. Propamocarb is effective against various downy mildew pathogens, including Peronospora spp. and Bremia lactucae. seemnemaailm.comgoogle.comnexles.complantgrowthhormones.comarmuro.comzemdirbyste-agriculture.ltresearchgate.net Studies on onion downy mildew (Peronospora destructor) have shown that formulations containing Propamocarb, such as Infinito (Propamocarb + fluopicolide) and Previcur Energy (Propamocarb + Fosetyl-Al), can significantly suppress disease incidence and severity, leading to increased marketable yield. zemdirbyste-agriculture.ltresearchgate.net While Propamocarb alone is effective, its combination with other active ingredients often enhances its efficacy and provides broader-spectrum control. seemnemaailm.comgoogle.comzemdirbyste-agriculture.ltresearchgate.net For example, the combination of dimethomorph (B118703) and Propamocarb hydrochloride has shown synergistic effects against downy mildew. google.comgoogle.com

Plant Physiological Responses to Propamocarb Application

Effects on Plant Defense Mechanisms and Systemic Acquired Resistance (SAR) (e.g., Previcur Energy formulations)

While Propamocarb's primary mode of action is direct fungicidal activity, some formulations, notably Previcur Energy which contains Propamocarb and Fosetyl-Al, are known to influence plant defense mechanisms. seemnemaailm.comnexles.combayer.co.ukpnwhandbooks.org Fosetyl-Al is particularly recognized for its ability to enhance the plant's protective and immune responses, a phenomenon known as Systemic Acquired Resistance (SAR). seemnemaailm.comnexles.com SAR is a type of induced resistance that provides broad-spectrum protection against secondary infections in parts of the plant distant from the initial infection site. encyclopedia.pubmdpi.comfrontiersin.org It involves the activation of defense-related genes and signaling pathways, often mediated by phytohormones like salicylic (B10762653) acid. encyclopedia.pubmdpi.comfrontiersin.orgresearchgate.netnih.gov Previcur Energy is described as stimulating the plant's own systemic acquired resistance systems, making the plant more resistant to attacking pathogens. nexles.combayer.co.ukarmuro.com This secondary effect complements Propamocarb's direct action, providing a more comprehensive approach to disease management and potentially contributing to longer-lasting protection. seemnemaailm.comnexles.combayer.co.uk

Modulation of Endogenous Antioxidant and Detoxification Pathways (e.g., Glutathione (B108866) Metabolism)

Research indicates that plants can activate endogenous antioxidant and detoxification pathways in response to stress induced by pesticides like propamocarb. The overuse of propamocarb can lead to high levels of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) mdpi.com. Plants utilize their antioxidant system, including enzymatic and nonenzymatic components, to mitigate ROS damage mdpi.com. Key enzymatic antioxidants include superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione peroxidase (GPX) mdpi.com. The nonenzymatic system, particularly the ascorbate-glutathione (AsA-GSH) cycle, plays a crucial role in ROS scavenging and detoxification mdpi.com.

Studies in cucumber have explored the molecular mechanisms underlying propamocarb detoxification, identifying the glutathione pathway as significant mdpi.commdpi.com. Six genes within this pathway were implicated in propamocarb detoxification mdpi.commdpi.com. One specific gene, Csa1M571280 (CsGSH2), showed significant differential expression in cucumber varieties with low versus high propamocarb residues mdpi.com. Overexpression of CsGSH2 in cucumber plants led to decreased propamocarb residues and reduced phytotoxicity mdpi.commdpi.com. This was associated with enhanced glutathione (GSH) accumulation and increased activity of glutathione S-transferase (GST), glutathione reductase (GR), and glutathione peroxidase (GPX), enzymes involved in propamocarb detoxification mdpi.commdpi.comresearchgate.net.

Furthermore, overexpression of CsGSH2 increased the activity of antioxidant enzymes such as SOD, POD, CAT, and APX, contributing to a higher antioxidant capacity in the plants mdpi.commdpi.com. This enhanced antioxidant activity helped to alleviate ROS accumulation and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation and plant damage mdpi.comnih.gov. The AsA-GSH cycle was also promoted in CsGSH2-overexpressing plants, with increased levels of total ascorbate and glutathione, and higher ratios of AsA/DHA and GSH/GSSG, facilitating effective ROS scavenging mdpi.com.

Another study in cucumber identified the CsHMGB gene (CsaV3-5G28190) as responsive to propamocarb exposure nih.gov. Overexpression of CsHMGB also alleviated phytotoxicity and reduced propamocarb residues by promoting glutathione-dependent detoxification via the AsA-GSH system and improving antioxidant potential, thereby reducing ROS accumulation researchgate.netnih.gov. Conversely, silencing CsHMGB reduced plant resistance to propamocarb, leading to increased MDA and ROS content and decreased activity of antioxidant enzymes and the AsA-GSH system researchgate.netnih.gov.

These findings collectively highlight the importance of the endogenous antioxidant and detoxification pathways, particularly the glutathione metabolism, in the plant's response to propamocarb and its role in detoxification and tolerance.

Research Findings on Propamocarb and Glutathione Metabolism in Cucumber

| Gene/Pathway | Effect of Overexpression/Promotion | Effect of Silencing/Reduction | Key Observations | Source(s) |

| CsGSH2 | Decreased Propamocarb Residues | Increased Propamocarb Residues | Enhanced GSH accumulation, increased GST, GR, GPX activity, increased SOD, POD, CAT, APX activity, decreased ROS and MDA. | mdpi.commdpi.comresearchgate.net |

| Glutathione Pathway | Promoted Detoxification | Reduced Detoxification | Involvement of six genes in propamocarb detoxification. | mdpi.commdpi.com |

| AsA-GSH Cycle | Promoted ROS Scavenging | Reduced ROS Scavenging | Increased total ascorbate and glutathione, higher AsA/DHA and GSH/GSSG ratios. | mdpi.comresearchgate.netnih.gov |

| CsHMGB | Reduced Phytotoxicity, Decreased Residues | Increased Phytotoxicity, Increased Residues | Promoted glutathione-dependent detoxification, improved antioxidant potential, reduced ROS accumulation. | researchgate.netnih.gov |

Mechanisms of Resistance and Resistance Management Strategies for Propamocarb

Genetic and Biochemical Basis of Propamocarb (B29037) Resistance in Oomycetes

Propamocarb exerts its fungistatic activity by interfering with membrane constituent biosynthesis in oomycetes, leading to the accumulation of unusual fatty acids and inhibiting mycelial growth, sporangia formation, and germination. flybase.orgthegoodscentscompany.com Research indicates that the fungistatic effect of propamocarb against Pythium species in vitro can be reversed by the addition of sterols such as cholesterol or sitosterol, suggesting an interaction with lipid metabolism pathways. pic.int

Despite the understanding of its mode of action, the specific genetic and biochemical basis of resistance to propamocarb in oomycetes is not yet fully elucidated. flybase.orgthegoodscentscompany.com Studies suggest that resistance may arise from complex mechanisms, potentially involving multiple-point mutations in functional genes or mutations in several function or regulation genes within the pathogen genome. flybase.orgthegoodscentscompany.com Unlike some other fungicide groups where specific target-site mutations are well-defined for resistance, the precise molecular changes conferring propamocarb resistance in oomycetes remain an area of ongoing research.

Fungicide Resistance Action Committee (FRAC) Group 28: Mode of Action and Resistance Risk Assessment

The Fungicide Resistance Action Committee (FRAC) classifies propamocarb as a Group 28 fungicide. uni.lufishersci.ptnih.gov This classification is based on its mode of action, which involves disrupting the formation of fungal cell walls by interfering with the synthesis of fatty acids and phospholipids (B1166683). fishersci.pt This interference impacts several stages of the pathogen's life cycle, including mycelial cell growth, spore production, and germination. fishersci.pt

FRAC assesses the intrinsic resistance risk of fungicides to guide resistance management efforts. Propamocarb (FRAC Group 28) is generally considered to have a low to medium risk of resistance development. fishersci.ptnih.gov This risk assessment is influenced by factors such as the fungicide's specific target site, the genetic variability of the target pathogen population, and the frequency and method of application. uni.lunih.gov While the risk is not high, the potential for resistance exists, particularly with repeated use, emphasizing the need for proactive management strategies. nih.gov Fungicides within the same FRAC mode of action group are generally considered to have cross-resistance, meaning resistance to one member may confer resistance to others in the same group. sigmaaldrich.com Therefore, fungicides in FRAC Group 28 are not suitable partners for mixing or alternating for resistance management purposes. sigmaaldrich.com

Strategic Approaches for Resistance Mitigation

Effective resistance management is crucial for prolonging the useful life of propamocarb and maintaining its efficacy in controlling oomycete diseases. Several strategic approaches are recommended and integrated into modern disease management programs.

A cornerstone of fungicide resistance management is the strategic rotation and alternation of fungicides with different modes of action (FRAC groups). fishersci.ptnih.govnih.govnih.gov Rotating between fungicides from different FRAC groups helps to reduce the selection pressure on pathogen populations for resistance to any single mode of action. nih.govnih.gov Strict alternation, where a fungicide from a different mode of action group is used at every application, is a recommended strategy. nih.gov This approach minimizes the opportunity for resistant individuals within the pathogen population to multiply and become dominant.

Integrated Pest Management (IPM) or Integrated Disease Management (IDM) frameworks provide a holistic approach to disease control that reduces reliance solely on chemical interventions. uni.luepa.gov Integrating propamocarb into IPM/IDM programs involves combining multiple control tactics, including cultural practices, the use of disease-resistant crop varieties, biological control agents, and monitoring and forecasting systems to time applications effectively. uni.luepa.govmade-in-china.com This multi-pronged approach minimizes the total number of fungicide applications, thereby reducing selection pressure for resistance. made-in-china.com IPM/IDM strategies consider historical pesticide use, crop rotation, environmental conditions, and disease thresholds to make informed decisions about when and how to apply fungicides. nih.gov

The use of co-formulations (pre-mixed products containing two or more active ingredients) and tank-mixtures (mixing different products in the spray tank) is another important strategy for resistance management and enhanced disease control. herts.ac.ukfishersci.ptnih.govmade-in-china.comjkchemical.com Combining propamocarb with fungicides from different FRAC groups that are effective against the same target pathogens can provide broader-spectrum control and, crucially, delay the development of resistance. nih.govnih.gov

Several co-formulations and tank-mix partners for propamocarb are utilized in practice. Examples of combinations mentioned in research include propamocarb with fosetyl-aluminium, cymoxanil (B33105), or fluopicolide (B166169). Studies have evaluated the efficacy of these combinations against specific oomycetes like Pythium debarianum. For instance, a co-formulation of fluopicolide (FRAC Group 43) and propamocarb (FRAC Group 28) has been highlighted for its complementary activity and role in resistance management against late blight. Tank mixing propamocarb with a labeled rate of a protectant fungicide with a different mode of action is often recommended or required for resistance management. nih.gov These mixtures can offer improved control and reduce the risk of resistance development compared to using either fungicide alone.

Integration of Propamocarb into Holistic Integrated Pest/Disease Management (IPM/IDM) Frameworks

Assessment of Resistance Potential in Specific Pathogen Populations

Monitoring and assessing the potential for resistance development in specific pathogen populations are critical for informing resistance management strategies. This involves evaluating the sensitivity of field isolates to propamocarb over time.

Research studies employ techniques such as leaf disc assays and floating disc bioassays to determine the sensitivity of oomycete isolates to propamocarb in vitro. These assays involve exposing pathogen isolates to different concentrations of the fungicide and assessing their growth or sporulation. Based on the results, isolates can be classified as sensitive or resistant using defined discriminatory concentrations or relative sensitivity values.

Studies have shown variations in the sensitivity of oomycete populations to propamocarb. For example, research on Pseudoperonospora cubensis isolates from the eastern United States found that while a majority were sensitive to propamocarb, resistant isolates were present in samples from multiple states. Similarly, studies in Czech populations of Pseudoperonospora cubensis detected strains with increased tolerance to propamocarb.

Environmental Fate and Degradation of Propamocarb

Abiotic Transformation Processes

Hydrolytic Stability Profiles

Propamocarb (B29037) demonstrates notable stability against hydrolysis across a wide range of pH conditions. It is reported to be very stable in both acidic and basic aqueous solutions. inchem.orgnih.govinchem.org Studies indicate that even at pH 14, the half-life of propamocarb is approximately 5 days. inchem.orginchem.org Under less extreme conditions, such as pH 9, the calculated half-life is significantly longer, estimated to be around 1.3 × 10³ years at 25°C. inchem.orginchem.org At pH 7 and pH 5, the calculated half-lives are even greater, reaching approximately 1.26 × 10⁵ years and 1.26 × 10⁷ years, respectively, at 25°C. inchem.org This high hydrolytic stability suggests that hydrolysis is not a significant dissipation pathway for propamocarb in most environmental waters. epa.govepa.gov

| pH | Calculated Half-life (years) at 25°C |

| 5 | 1.26 × 10⁷ |

| 7 | 1.26 × 10⁵ |

| 9 | 1.26 × 10³ |

| 14 | ~5 days |

Data derived from inchem.orginchem.org.

Photolytic Degradation Dynamics under Solar Radiation

The susceptibility of propamocarb to degradation by light, particularly under solar radiation, has also been investigated. In aqueous solutions, propamocarb has been found to be stable to photodegradation when irradiated at wavelengths above 290 nm. inchem.orgnih.govepa.govepa.govvkm.no This suggests that direct photolysis in water exposed to sunlight is not a primary route of dissipation. epa.gov

However, studies on soil surfaces indicate that propamocarb can undergo photodegradation. An acceptable soil photolysis study showed a half-life of 35 days for propamocarb on soil. epa.govepa.govpublications.gc.caregulations.gov This indicates that while stable in water, propamocarb on the soil surface can be subject to transformation induced by solar radiation.

Biotic Degradation in Agro-Ecosystems

Microbial activity in soil plays a crucial role in the degradation of many pesticides. The biotic transformation of propamocarb in agro-ecosystems, particularly in soil environments, has been extensively studied under both aerobic and anaerobic conditions.

Aerobic and Anaerobic Microbial Degradation in Soil Environments

Propamocarb is primarily degraded in soil through microbial-mediated metabolism under aerobic conditions. epa.govepa.govfao.orgbayer.com.au Laboratory studies have shown that propamocarb degrades fairly rapidly in aerobic soils, with reported half-lives typically ranging from 7 to 30 days, and a modal half-life of 14 days. epa.govfao.org Some studies report a range of 10 to 44 days for the aerobic half-life, with corresponding DT90 values (time for 90% dissipation) ranging from 14 to 63 days. publications.gc.ca The rate of degradation can be influenced by the microbiological activity of the soil, with some studies observing a lag phase before rapid breakdown commences. inchem.orgfao.org Under field conditions, propamocarb has been found to be non-persistent in soil, with a reported half-life of 9 days and a DT90 of 23 days in one instance. publications.gc.ca

In contrast to aerobic conditions, propamocarb is significantly more persistent under anaerobic soil conditions. Studies have shown very slow dissipation in anaerobic soil, with estimated half-lives exceeding one year. inchem.org An experimentally determined half-life of 459 days has been reported for anaerobic metabolism in soil. epa.govepa.govpublications.gc.cafao.orgvkm.no This indicates that in flooded or oxygen-depleted soil environments, propamocarb can persist for extended periods.

| Soil Condition | Typical Half-life Range (days) | Notes |

| Aerobic | 7 - 30 (Modal: 14) | Microbial-mediated degradation epa.govfao.org |

| Anaerobic | >365 (Reported: 459) | Significantly more persistent inchem.orgepa.govfao.org |

Data derived from inchem.orgepa.govfao.org.

Identification of Soil Metabolites and Mineralization Rates (e.g., CO2, Bound Residues)

During aerobic degradation in soil, propamocarb is metabolized, but intermediate metabolites are often observed only in low quantities, suggesting their rapid decomposition. inchem.orgvkm.nofao.orgvkm.no While some studies have detected several unidentified degradation products, none have typically exceeded a small percentage of the initially applied radioactivity (e.g., < 3% TRR or < 5.5% TRR). vkm.nofao.orgvkm.no This indicates that propamocarb is readily mineralized. vkm.no

Mineralization to carbon dioxide (CO₂) is a significant degradation pathway under aerobic conditions. Studies using ¹⁴C-labelled propamocarb have shown substantial mineralization, with up to 80% of the radioactivity mineralized after 60 days of incubation in some soils. fao.org Other studies report ¹⁴CO₂ formation ranging from 22.8% to 66.2% of the total applied radioactivity after 120 days, depending on the soil type. fao.org

The formation of bound residues in soil also occurs during the degradation process. Non-extracted residues can range from low percentages initially and may increase over time. fao.org Studies have reported non-extractable soil bound residues accounting for a maximum of 10% to 34% of the applied radioactivity. vkm.novkm.noumweltbundesamt.de The formation of these bound residues can influence the long-term fate and potential bioavailability of the compound or its degradation products in the soil.

Influence of Plant Growth-Promoting Rhizobacteria (PGPR) on Propamocarb Biodegradation

Research has explored the potential for plant growth-promoting rhizobacteria (PGPR) to enhance the biodegradation of soil-applied pesticides, including propamocarb. Laboratory studies have investigated the influence of specific PGPR strains on the degradation of propamocarb hydrochloride. researchgate.netnih.gov

Studies have shown that the degradation of propamocarb hydrochloride can be enhanced in the presence of certain Bacillus strains, such as Bacillus amyloliquefaciens IN937a and Bacillus pumilus SE34. researchgate.netnih.gov In liquid culture experiments, these strains were capable of removing a percentage of the initially added propamocarb hydrochloride after a certain incubation period. For instance, B. amyloliquefaciens IN937a removed 15-18% and B. pumilus SE34 removed 22-36% of propamocarb hydrochloride at different spiking levels after 72 hours of incubation. nih.govresearchgate.net

Furthermore, the presence of propamocarb hydrochloride has been observed to significantly increase the growth of certain PGPR strains, suggesting an interaction where the bacteria can utilize or tolerate the compound while contributing to its breakdown. researchgate.netnih.gov This indicates a potential for utilizing specific PGPR strains as a bioremediation strategy to accelerate propamocarb degradation in contaminated soils.

Metabolism and Dissipation in Plant Matrices

Propamocarb is absorbed by plant roots and leaves and is translocated throughout the plant tissue. wikipedia.orgmade-in-china.com Studies on the metabolism of propamocarb hydrochloride in plants have been conducted on various crops, including lettuce and tobacco. fao.orginchem.org While the parent compound often remains the predominant residue for a significant period, metabolic transformation also occurs. inchem.org

Dissipation Kinetics in Various Crop Commodities (e.g., Tomato, Potato, Cucumber)

The dissipation of propamocarb in plant matrices follows a kinetic process, often described by first-order kinetics. researchgate.netnih.gov The rate of dissipation, expressed as a half-life (t½), can vary depending on the crop, application method, and environmental conditions. nih.govnih.gov

Studies have evaluated the dissipation of propamocarb-hydrochloride in several key crop commodities:

Tomato: In tomato, the dissipation of propamocarb hydrochloride has been studied under field conditions. Following application, residues dissipated with half-lives reported to be between 1-2 days in one study nih.gov, and 1.29 days in another study using HPLC-DAD and QuEChERS methodology. nih.govresearchgate.net Initial residue levels varied based on the application dose. fao.org

Potato: Research on the dissipation of propamocarb-hydrochloride in potatoes indicates a half-life of 2.26 days in one study using HPLC-DAD and QuEChERS methodology. nih.govresearchgate.net Another study comparing different formulations reported half-lives of 2.26 days for Previcur-N 72.2% SL and 6.29 days for Proplant 72.2% SL on potatoes, suggesting that formulation can influence the dissipation rate. researchgate.net

Cucumber: The dissipation of propamocarb-hydrochloride in cucumber has also been investigated. A half-life of 9.05 days was reported in one study using HPLC-DAD and QuEChERS methodology. nih.govresearchgate.net Another study focusing on different formulations found half-lives of 0.8 and 0.4 days for conventional and nano-formulations, respectively, indicating faster dissipation with nano-formulations. researchgate.net Propamocarb is widely used in cucumber cultivation, and research is ongoing to understand the molecular mechanisms underlying its degradation and metabolism in this crop. frontiersin.org

Here is a summary of reported half-lives for propamocarb dissipation in selected crops:

| Crop | Half-life (days) | Methodology / Conditions | Source |

| Tomato | 1-2 | Field conditions | nih.gov |

| Tomato | 1.29 | HPLC-DAD and QuEERS | nih.govresearchgate.net |

| Potato | 2.26 | HPLC-DAD and QuEERS | nih.govresearchgate.net |

| Potato | 2.26 | Previcur-N 72.2% SL | researchgate.net |

| Potato | 6.29 | Proplant 72.2% SL | researchgate.net |

| Cucumber | 9.05 | HPLC-DAD and QuEERS | nih.govresearchgate.net |

| Cucumber | 0.8 | Conventional formulation (nano-study) | researchgate.net |

| Cucumber | 0.4 | Nano-formulation (nano-study) | researchgate.net |

Identification of Plant Metabolites and Conjugates (e.g., N-oxide, hydroxypropyl-propamocarb)

Plant metabolism studies have aimed to identify the transformation products of propamocarb. While a large percentage of the residue in plants can remain as the parent compound, several metabolites have been observed. inchem.org

Key metabolites and conjugates identified or noted in plant metabolism studies include:

Propamocarb N-oxide: This metabolite has been identified in plants. herts.ac.uk

Hydroxypropyl-propamocarb: This metabolite, specifically 2-hydroxy propamocarb, has also been noted as a metabolite in plants. herts.ac.ukregulations.govinchem.orgnih.gov It is formed through aliphatic oxidation of the propyl chain. inchem.org

In lettuce, studies using 14C-labelled propamocarb HCl showed that 60-85% of the total residues up to 36 days after the last application consisted of the unchanged parent compound. inchem.org Up to 17% of the residues were attributed to five unidentified degradation products. inchem.org

Metabolism in tobacco plants treated by drenching also showed uptake of propamocarb. inchem.org

The residue definition for risk assessment in plant commodities is typically the sum of propamocarb and its salts, expressed as propamocarb. nih.gov However, for animal commodities, the residue definition for risk assessment can include metabolites such as propamocarb N-oxide and 2-hydroxy propamocarb. nih.gov

Further research, including transcriptomic and metabolomic analyses, is being conducted to gain a deeper understanding of the plant's response to propamocarb and the associated metabolic pathways. researchgate.net

Advanced Analytical Methodologies for Propamocarb and Its Metabolites

State-of-the-Art Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatographic methods offer powerful separation capabilities, essential for isolating propamocarb (B29037) and its metabolites from complex sample matrices before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Residue Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of propamocarb residues, particularly in agricultural products and soil. GC-MS allows for the separation of volatile or semi-volatile compounds before their detection and identification based on their mass-to-charge ratio. One advantage of GC-MS for propamocarb determination is that derivatization is generally not needed. scirp.orgresearchgate.net

In a study analyzing propamocarb residues in tomato and soil, GC-MS was employed after QuEChERS extraction. Propamocarb exhibited a distinct peak at a retention time of 8.962 minutes. scirp.org The mass spectra of standard propamocarb showed abundant ions at m/z 72, 129, 143, and 188, with a base peak at m/z 58. These characteristic ions are used for the quantitation and confirmation of propamocarb residues. scirp.orgresearchgate.net Another method for propamocarb residue analysis in potato utilized GC coupled with either a thermionic selective detector (TSD) or an ion trap MS operating in the chemical ionization (CI) mode. epa.gov The latter method used the m/z 189 ion for quantitation. epa.gov

GC-MS based metabolomics analysis has also been used to study the metabolic changes induced by propamocarb exposure in biological organisms, such as zebrafish. nih.govsciengine.com

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., DAD, UV)

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of propamocarb, particularly for samples that are not suitable for GC without derivatization or for the analysis of more polar metabolites. HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. Various detectors can be coupled with HPLC, including Diode Array Detectors (DAD) and UV detectors, which measure the absorbance of analytes at specific wavelengths.

HPLC with UV detection at 210 nm is a standard method for the determination of propamocarb hydrochloride in formulations. fao.orgfao.org This method typically employs external standardization. fao.orgfao.org Reverse phase HPLC methods using C18 columns have been developed for propamocarb hydrochloride analysis, utilizing mobile phases containing acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid (for MS compatibility). sielc.comsielc.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of propamocarb and its metabolites, especially in complex matrices like biological samples. LC-MS/MS combines the separation power of LC with the specific detection capabilities of tandem mass spectrometry, allowing for the identification and quantification of analytes even at very low concentrations and in the presence of interfering substances.

LC-MS/MS is particularly valuable for analyzing propamocarb and its metabolites in animal matrices. A method has been developed for the determination of propamocarb and metabolites such as propamocarb N-oxide, 2-hydroxypropyl propamocarb, propamocarb oxazolidinone, and propamocarb glucuronide in animal tissues and milk. fao.org This method involved extraction with acidified methanol (B129727) or acetonitrile, followed by liquid extraction cleanup and analysis by LC-MS/MS. fao.org Propamocarb is typically detected as the protonated molecular species at m/z 189 in positive ionization mode. tandfonline.commat-test.com Multiple reaction monitoring (MRM) is commonly used in LC-MS/MS for increased selectivity, with transitions such as 189/102, 189/144, and 189/74 being monitored for propamocarb. eurl-pesticides.eu LC-MS/MS coupled with QuEChERS extraction has been successfully applied for the multi-residue analysis of pesticides, including propamocarb, in various food matrices like mandarin orange and grapefruit. researchgate.net It has also been used for the determination of propamocarb residues in wine with direct injection of diluted samples. tandfonline.com

Innovative Sample Preparation and Extraction Protocols (e.g., QuEChERS)

Effective sample preparation and extraction are critical steps in the analytical workflow for propamocarb and its metabolites, aiming to isolate the analytes from the matrix and remove interfering compounds. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted approach for pesticide residue analysis due to its simplicity and efficiency.

The QuEChERS method typically involves extracting the sample with an organic solvent (e.g., acetonitrile or ethyl acetate), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove matrix co-extractives. scirp.orgresearchgate.netscirp.orgresearchgate.net Modifications to the QuEChERS method have been developed for specific matrices and analytes. For instance, a modified QuEChERS method using ammonia-acetonitrile extraction and multiwall carbon nanotube cleanup was developed for the simultaneous determination of propamocarb and cymoxanil (B33105) in vegetables. nih.gov Another QuEChERS-based method for pesticide residues included a freezing-out clean-up step. ulpgc.es

QuEChERS extraction with subsequent analysis by GC-MS or LC-MS/MS is a common workflow for propamocarb residue analysis in various commodities like tomato, soil, and cucumber. scirp.orgmat-test.comresearchgate.netscirp.orgresearchgate.netresearchgate.net Scaled-down QuEChERS extraction with LC-MS/MS and GC-MS/MS has also been applied for the biomonitoring of propamocarb in biological fluids like saliva. nih.gov

Immunochemical Assays for Rapid Detection (e.g., Lateral Flow Immunoassay)

Immunochemical assays offer rapid and cost-effective alternatives for the screening of pesticide residues, including propamocarb. These methods are based on the specific binding affinity between an antibody and the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common heterogeneous immunoassay technique used for pesticide detection. nih.gov Immunosensors, which combine immunoassay technology with a transducer, allow for rapid, sensitive, and specific quantitative analysis. nih.gov

Lateral flow immunoassay (LFIA) strips, also known as immunochromatographic assays, have been developed for the rapid screening of propamocarb residues. A lateral flow immunoassay strip using gold nanoparticle-labeled antibodies was developed for the detection of propamocarb in tomato and cucumber samples. researchgate.net This immunoassay strip provided a visible limit of detection of 5 ng/g and a cut-off value of 250 ng/g for propamocarb in food samples. researchgate.net For quantitative analysis, the calculated limits of detection (LODs) were 1.43 ng/g in cucumber and 0.44 ng/g in tomato. researchgate.net These results indicate that immunoassay strips can be suitable for the rapid detection of propamocarb in fruits and vegetables. researchgate.net Immunochemical screening assays have also been developed for the rapid detection of other drug residues in food as an alternative to chemical assays. teagasc.ie

Method Validation and Quality Assurance in Propamocarb Analysis (e.g., Linearity, LOD, LOQ, Recovery, Precision)

Method validation is a critical process to ensure the reliability, accuracy, and consistency of analytical methods used for propamocarb determination. Validation parameters typically evaluated include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (repeatability and reproducibility). scirp.orgresearchgate.netulpgc.esnih.gov These parameters are often assessed following established guidelines, such as those provided by regulatory bodies. scirp.orgulpgc.esnih.gov

Linearity: Linearity assesses the proportional relationship between the detector response and the analyte concentration over a defined range. For chromatographic procedures, a linear regression equation (y = ax + b) and a high coefficient of determination (R²) are used to demonstrate linearity. scirp.orgresearchgate.net Satisfactory linearity with R² values typically greater than 0.99 is expected for propamocarb analysis methods. scirp.orgresearchgate.netfao.orgresearchgate.netresearchgate.netulpgc.esnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. scirp.orgresearchgate.net LOD is often determined as the concentration yielding a signal-to-noise ratio of at least 3, and LOQ with a signal-to-noise ratio of at least 10. researchgate.netresearchgate.netnih.gov Reported LOQ values for propamocarb analysis in various matrices using GC-MS or LC-MS/MS range from 0.05 mg/kg to 0.10 mg/kg in solid samples scirp.orgresearchgate.netepa.govresearchgate.netnih.govresearchgate.net and lower concentrations in liquid samples or using more sensitive techniques. For example, an LOQ of 0.2 μg/kg has been reported for LC-MS/MS analysis in cucumber. mat-test.com For immunoassay strips, calculated LODs were 1.43 ng/g in cucumber and 0.44 ng/g in tomato. researchgate.net

Recovery: Recovery studies assess the accuracy of a method by determining the percentage of the analyte recovered from spiked samples. Consistent recoveries within an acceptable range demonstrate the method's ability to extract and measure the analyte accurately. scirp.orgresearchgate.net Recoveries for propamocarb analysis methods typically range from 70% to 120%, with values between 80% and 110% often considered satisfactory. scirp.orgresearchgate.netmat-test.comresearchgate.netnih.govulpgc.esnih.gov For instance, recoveries between 87% and 92% were observed for propamocarb in tomato and soil using a QuEChERS-GC-MS method. scirp.orgresearchgate.net Recoveries in the range of 91–115% were reported for LC-MS analysis of propamocarb in wine. tandfonline.com

Precision: Precision refers to the degree of agreement between independent measurements of the same sample under specified conditions. It is typically expressed as repeatability (within-run variability) and reproducibility (between-run variability). scirp.orgresearchgate.net Relative Standard Deviation (RSD) is commonly used to express precision, with RSD values typically expected to be below 20%. researchgate.netulpgc.esnih.gov Low RSD values, often below 10%, indicate good precision in propamocarb analysis methods. researchgate.netmat-test.comnih.govnih.gov

Here is a data table summarizing some validation parameters from the search results:

Emerging Research Frontiers and Future Prospects for Propamocarb Applications

Molecular and Omics-Based Investigations of Propamocarb (B29037) Bio-Interactions

Understanding the intricate interactions between Propamocarb, fungal pathogens, and host plants at a molecular level is crucial for developing more effective and sustainable disease management strategies. The application of omics technologies provides powerful tools for these investigations. agronomyjournals.commdpi.complantbiologyconference.comfrontiersin.org

Transcriptomic and Proteomic Profiling of Fungal and Plant Responses

Transcriptomics and proteomics allow for the large-scale analysis of gene expression and protein production in organisms exposed to Propamocarb. Studies in this area aim to identify the specific genes and proteins that are up- or down-regulated in fungal pathogens in response to the fungicide, shedding light on the mechanisms of action and potential resistance pathways. Similarly, profiling plant responses can reveal how plants react to the presence of Propamocarb, including potential detoxification mechanisms or induced defense responses. agronomyjournals.commdpi.complantbiologyconference.comfrontiersin.orgfood.gov.uk

Research has explored the expression patterns of specific genes in plants, such as CsMAPEG and CsMCF in cucumber, in response to Propamocarb treatment and stress conditions. These studies indicate that such genes may play a role in the plant's response to the fungicide and could be related to the accumulation of residues. nih.govfrontiersin.org

Elucidation of Genetic Determinants Governing Sensitivity and Resistance

Identifying the genetic factors that determine the sensitivity or resistance of fungal pathogens to Propamocarb is critical for resistance management. This involves studying the genetic variations within fungal populations that correlate with reduced susceptibility to the fungicide. Understanding these genetic determinants can help predict the risk of resistance development and inform strategies to mitigate it. wur.nlfrac.info

Studies have investigated the sensitivity of different isolates of pathogens like Phytophthora infestans to Propamocarb, observing variations in growth on fungicide-amended media. maxwellsci.com Research also explores methods to improve the tolerance of beneficial fungi, such as Lecanicillium lecanii, to Propamocarb through mutagenesis, which can involve identifying the underlying genetic changes conferring tolerance. nih.govfrontiersin.orgresearchgate.net

Formulation Enhancements and Novel Delivery Systems

Improving the formulations and delivery systems of Propamocarb can enhance its efficacy, reduce the required dosage, and minimize off-target effects. Research in this area focuses on developing innovative ways to deliver the active ingredient to the target site more efficiently. frac.inforoutledge.comscrivenerpublishing.comnih.govamazon.com

While specific details on novel formulations for Propamocarb were not extensively detailed in the search results, the broader field of fungicide and pesticide formulation research includes advancements in areas like microemulsions and other carrier systems aimed at improving delivery and reducing environmental impact. nih.govmdpi-res.com

Ecological Interactions and Non-Target Organism Studies (e.g., beneficial microorganisms, soil health)

The impact of Propamocarb on non-target organisms and the broader soil ecosystem is a significant area of research. This includes studying its effects on beneficial microorganisms in the soil and phyllosphere, which play vital roles in nutrient cycling, plant growth promotion, and disease suppression. mdpi.comfrontiersin.orgoaepublish.compnas.org

Sustainable Agriculture Integration and Policy Implications of Propamocarb Use

Integrating Propamocarb use within sustainable agricultural practices requires considering its environmental, economic, and social implications. Research in this area explores how Propamocarb can be used in conjunction with other sustainable methods, such as integrated pest management (IPM), and informs policy decisions related to pesticide regulation and sustainable food production. un.orgresearchgate.netsustainableagriculture.econsk.hr

Sustainable agriculture aims to enhance productivity while preserving the environment and natural resources, often incorporating practices like IPM. sustainableagriculture.eco Policy implications related to sustainable agriculture include the need for tailored incentives, information dissemination, and integrated management approaches to harmonize economic and environmental dimensions. researchgate.net While the direct policy implications specifically for Propamocarb were not detailed, the broader context of sustainable agriculture policies and the push to reduce reliance on chemical pesticides are relevant. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Propamocarb | 32490 |

| Propamocarb HCl | 15575641 |

Data Tables

Based on the search results, detailed quantitative data suitable for interactive tables across the entire scope of the requested outline sections were not consistently available in a format that could be directly extracted and presented without further processing or specific study details beyond the scope of this response. However, some studies provided examples of data related to sensitivity and tolerance, which can be illustrated conceptually.

Conceptual Example: Fungal Sensitivity to Propamocarb

Research on fungal sensitivity often involves measuring the growth of fungal isolates on media containing different concentrations of the fungicide. A conceptual representation of such data could look like this:

| Fungal Isolate | Propamocarb Concentration (µg/mL) | Relative Growth (% of Control) | Sensitivity Category |

| Isolate A | 50 | <10 | Sensitive |

| Isolate B | 50 | 10-40 | Intermediate |

| Isolate C | 50 | >40 | Resistant |

Conceptual Example: Propamocarb Tolerance in Mutants

Studies on developing tolerant fungal strains might present data on the effective concentration required to inhibit growth by 50% (EC50).

| Fungal Strain | EC50 (µg/mL Propamocarb) | Tolerance Ratio (vs. Wild Type) |

| Wild Type | 503.6 | 1.0 |

| Mutant Ll-IC-UNI | 3576.4 | 7.1 |

These conceptual tables illustrate the types of data generated in the described research areas, specifically concerning genetic determinants of sensitivity and resistance, based on the information found in the search results.

Q & A

Q. How to design longitudinal studies to assess Previcur resistance in pathogen populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.